![molecular formula C20H41NO7S B14298679 2-[(3,7,13-Trihydroxyoctadecanoyl)amino]ethane-1-sulfonic acid CAS No. 115900-04-4](/img/structure/B14298679.png)
2-[(3,7,13-Trihydroxyoctadecanoyl)amino]ethane-1-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3,7,13-Trihydroxyoctadecanoyl)amino]ethane-1-sulfonic acid is a complex organic compound with a unique structure that includes a long-chain fatty acid and a sulfonic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,7,13-Trihydroxyoctadecanoyl)amino]ethane-1-sulfonic acid typically involves the reaction of 3,7,13-trihydroxyoctadecanoic acid with ethane-1-sulfonic acid. The reaction is carried out under controlled conditions, often requiring a catalyst to facilitate the formation of the desired product. The process may involve multiple steps, including esterification, amidation, and sulfonation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in the laboratory. The process is optimized for efficiency and yield, often employing continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-[(3,7,13-Trihydroxyoctadecanoyl)amino]ethane-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
2-[(3,7,13-Trihydroxyoctadecanoyl)amino]ethane-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential role in cellular signaling and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of surfactants and emulsifiers for various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-[(3,7,13-Trihydroxyoctadecanoyl)amino]ethane-1-sulfonic acid involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and affecting cellular processes. Its sulfonic acid group can participate in ionic interactions, while the long-chain fatty acid moiety can integrate into lipid membranes, influencing membrane dynamics and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid (BES): A zwitterionic buffer used in biochemical research.
N-Cyclohexyl-2-aminoethanesulfonic acid (CHES): A buffering agent with a useful pH range of 8.6–10.
Uniqueness
2-[(3,7,13-Trihydroxyoctadecanoyl)amino]ethane-1-sulfonic acid is unique due to its combination of a long-chain fatty acid and a sulfonic acid group, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of reactions and applications, making it a valuable compound in various scientific fields.
Propiedades
Número CAS |
115900-04-4 |
|---|---|
Fórmula molecular |
C20H41NO7S |
Peso molecular |
439.6 g/mol |
Nombre IUPAC |
2-(3,7,13-trihydroxyoctadecanoylamino)ethanesulfonic acid |
InChI |
InChI=1S/C20H41NO7S/c1-2-3-5-9-17(22)10-6-4-7-11-18(23)12-8-13-19(24)16-20(25)21-14-15-29(26,27)28/h17-19,22-24H,2-16H2,1H3,(H,21,25)(H,26,27,28) |
Clave InChI |
IEYSVQJKQVTDTN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(CCCCCC(CCCC(CC(=O)NCCS(=O)(=O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Hydrazinylidenemethyl)sulfanyl]-N,N,N-trimethylethan-1-aminium chloride](/img/structure/B14298597.png)
![2-Chloro-8-(methylsulfanyl)dibenzo[b,d]furan](/img/structure/B14298598.png)
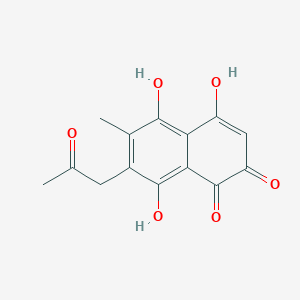
![(7,15-Diazadispiro[5.1.5~8~.3~6~]hexadecan-15-yl)[4-(octyloxy)phenyl]methanone](/img/structure/B14298614.png)
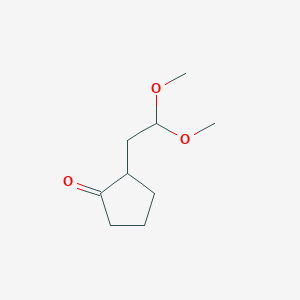
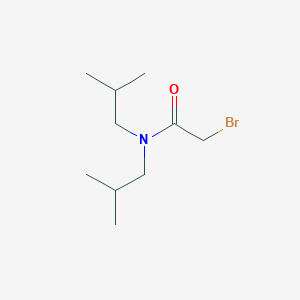
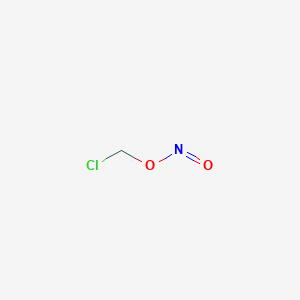

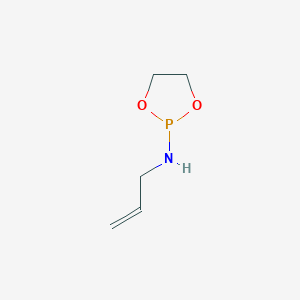


![Propyl [2-(4-chlorobenzene-1-sulfonyl)ethyl]carbamate](/img/structure/B14298649.png)
![Bicyclo[4.2.2]deca-1(8),2,4,6,9-pentaene](/img/structure/B14298654.png)
![Benzene, [(hexylseleno)methyl]-](/img/structure/B14298655.png)
